3-(pyrrolidin-1-ylsulfonyl)-1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyridin-2(1H)-one 3-(pyrrolidin-1-ylsulfonyl)-1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 1396630-65-1
VCID: VC4360271
InChI: InChI=1S/C16H16N4O4S2/c21-16-13(26(22,23)20-8-1-2-9-20)6-3-7-19(16)11-14-17-15(24-18-14)12-5-4-10-25-12/h3-7,10H,1-2,8-9,11H2
SMILES: C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC3=NOC(=N3)C4=CC=CS4
Molecular Formula: C16H16N4O4S2
Molecular Weight: 392.45

3-(pyrrolidin-1-ylsulfonyl)-1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyridin-2(1H)-one

CAS No.: 1396630-65-1

Cat. No.: VC4360271

Molecular Formula: C16H16N4O4S2

Molecular Weight: 392.45

* For research use only. Not for human or veterinary use.

3-(pyrrolidin-1-ylsulfonyl)-1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyridin-2(1H)-one - 1396630-65-1

Specification

CAS No. 1396630-65-1
Molecular Formula C16H16N4O4S2
Molecular Weight 392.45
IUPAC Name 3-pyrrolidin-1-ylsulfonyl-1-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one
Standard InChI InChI=1S/C16H16N4O4S2/c21-16-13(26(22,23)20-8-1-2-9-20)6-3-7-19(16)11-14-17-15(24-18-14)12-5-4-10-25-12/h3-7,10H,1-2,8-9,11H2
Standard InChI Key RJDXGYWEOFDURM-UHFFFAOYSA-N
SMILES C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC3=NOC(=N3)C4=CC=CS4

Introduction

3-(pyrrolidin-1-ylsulfonyl)-1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyridin-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of multiple rings, including a pyrrolidine ring, an oxadiazole moiety, and a pyridine ring, which contribute to its potential therapeutic applications. This compound is known for its diverse pharmacological properties, including antibacterial and anticancer activities.

Synthesis Methods

The synthesis of 3-(pyrrolidin-1-ylsulfonyl)-1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyridin-2(1H)-one typically involves multi-step synthetic routes. These routes integrate various chemical reactions, and understanding the reaction mechanisms is crucial for optimizing synthesis and enhancing yields. Factors such as temperature, solvent choice, and catalyst presence significantly influence the outcomes.

Synthesis Steps Overview

  • Starting Materials: Typically involve pyrrolidine, oxadiazole, and pyridine derivatives.

  • Reaction Conditions: Careful control of temperature, solvent, and catalysts.

  • Yield Optimization: Understanding reaction mechanisms is key.

Biological Activity

In vitro studies have shown that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria. This suggests that 3-(pyrrolidin-1-ylsulfonyl)-1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyridin-2(1H)-one may share similar properties, making it a potential pharmaceutical agent.

Potential Applications

Application AreaDescription
Antibacterial ActivityPotential against various bacterial strains
Anticancer ActivityPotential therapeutic applications
Medicinal ChemistryResearch continues to explore its full potential

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